molecular formula C13H21NO5 B2607041 (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester CAS No. 553679-44-0

(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester

Cat. No.: B2607041
CAS No.: 553679-44-0
M. Wt: 271.313
InChI Key: WZKJJCVPZFSEJO-IUCAKERBSA-N
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Description

(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and an ethyl ester functional group. It is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-hydroxyproline.

    Protection: The hydroxyl group of (2S,4S)-4-hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.

    Oxidation: The protected intermediate undergoes oxidation to introduce the ketone functionality at the 5-position.

    Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using flow microreactor systems. This approach enhances the efficiency, versatility, and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, and amines.

Scientific Research Applications

(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of proline-rich peptides and peptidomimetics.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ethyl ester functional group allows for easy hydrolysis, releasing the active carboxylic acid moiety that can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications. The presence of the Boc protecting group and the ethyl ester functional group allows for selective reactions and easy deprotection, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJJCVPZFSEJO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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